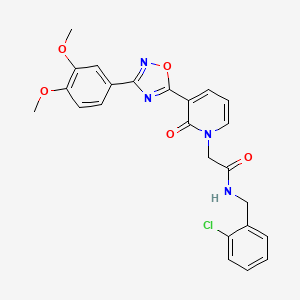![molecular formula C23H18N4O2S2 B3016251 N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide CAS No. 922672-21-7](/img/structure/B3016251.png)
N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic molecules often involves multiple steps and can result in varying yields. In the case of the synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, the process began with 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole and proceeded through nine steps, culminating in a 1% overall chemical yield . This low yield indicates the complexity and potential challenges in the synthesis pathway. The precursor for radiolabeling was obtained through direct desmethylation, yielding a more substantial 70% yield . This step is crucial for the preparation of the target tracer used in positron emission tomography (PET) imaging.
Molecular Structure Analysis
The molecular structure of compounds is pivotal in determining their chemical reactivity and interaction with biological targets. X-ray single-crystal diffraction was employed to determine the crystal structures of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their subsequent cyclic systems after oxidation and cyclization . The crystallographic analysis provided detailed information on atom positions, bond lengths, bond angles, and dihedral angles, which are essential for understanding the three-dimensional conformation of the molecules and their potential interaction with biological molecules .
Chemical Reactions Analysis
Chemical reactions that lead to the formation of novel compounds often involve the removal or addition of specific atoms or groups. In the study of novel cyclic systems in [1,2,4]thiadiazolo[2,3-a]pyridine benzamide derivatives, the oxidation process using copper(II) chloride removed two hydrogen atoms, leading to cyclization and the production of new derivatives . These reactions are significant as they can alter the biological activity of the compounds, as evidenced by the cytotoxic activity observed in the synthesized derivatives and their copper(II) complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, stability, and reactivity, are influenced by its molecular structure. The synthesized compounds and complexes in the studies were characterized using IR, (1)H NMR, and (13)C NMR spectroscopies, which provide insights into the functional groups present and the overall molecular framework . These properties are crucial for the application of these compounds in biological systems, as they determine the compounds' behavior in physiological environments.
Case Studies and Cytotoxic Activity
The synthesized compounds were evaluated for their cytotoxic activity against various human cancer cell lines, including breast cancer (MDA-MB-231), neuroblastoma (SK-N-MC), prostate adenocarcinoma (LNCap), nasopharyngeal epidermoid carcinoma (KB), and liver cancer (HEPG-2) . The N-(pyridine-2-ylcarbamothioyl)benzamide derivatives did not show cytotoxic activity, whereas the N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives and their copper(II) complexes exhibited significant cytotoxicity, particularly against MDA-MB-231 and LNCap cell lines . These findings suggest that the structural modifications and the formation of metal complexes can enhance the biological activity of the compounds, which is a valuable insight for the development of new anticancer agents.
Wissenschaftliche Forschungsanwendungen
Cytotoxic and Antimicrobial Activities
- Benzothiazole derivatives, including N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide, have been synthesized and evaluated for their cytotoxic and antimicrobial activities. Compounds in this series demonstrated significant cytotoxicity against cancer cell lines such as A549, MCF7-MDR, and HT1080, and exhibited moderate inhibitory effects on the growth of Staphylococcus aureus and some fungi (Nam, Dung, Thuong, & Hien, 2010).
Anticancer Activity
- Co(II) complexes of benzothiazole derivatives showed promising in vitro cytotoxicity in human breast cancer cell line (MCF 7), suggesting potential anticancer applications (Vellaiswamy & Ramaswamy, 2017).
Antibacterial Agents
- Novel analogs of benzothiazole, including N-(6-ethoxybenzo[d]thiazol-2-yl) derivatives, displayed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without cytotoxic effects on mammalian cell lines (Palkar et al., 2017).
Antimicrobial Activity
- Synthesized pyridine derivatives containing benzothiazole exhibited variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Selective Inhibition of VEGFR-2
- Benzamide derivatives with aminothiazole structure were identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), showing effectiveness in lung and colon carcinoma models (Borzilleri et al., 2006).
Mycobacterium Tuberculosis Inhibitors
- Thiazole-aminopiperidine hybrid analogues were synthesized and evaluated as inhibitors of Mycobacterium tuberculosis, showing promising activity in various assays (Jeankumar et al., 2013).
Anti-Cancer Activity via P53 Activation
- Isoxazole derivatives of benzothiazole were synthesized and evaluated for their cytotoxicity against cancer cell lines. These compounds, particularly compound 20c, induced G2/M cell cycle arrest and apoptosis in cancer cells by activating p53 and altering mitochondrial proteins (Kumbhare et al., 2014).
Iron Ion Fluorescent Probes
- Novel iron ion fluorescent probes based on benzothiazole derivatives were designed and synthesized, showing excellent selectivity for recognizing iron ions, suggesting applications in analytical chemistry (Wei, 2012).
Environmental Applications
- Magnetic N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide nanoadsorbent was synthesized and effectively used for the removal of Zn2+ and Cd2+ ions from industrial wastes, highlighting its potential in environmental cleanup (Zargoosh et al., 2015).
Eigenschaften
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2S2/c1-2-29-16-10-11-18-20(13-16)31-23(26-18)27(14-15-7-5-6-12-24-15)22(28)21-25-17-8-3-4-9-19(17)30-21/h3-13H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODUGIDRBBRHHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(4-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine](/img/structure/B3016168.png)



![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B3016176.png)

![N-Methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]but-2-ynamide](/img/structure/B3016179.png)

![6-Acetyl-2-(2-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3016183.png)

![N-[amino(imino)methyl]-4-phenylpiperazine-1-carboximidamide](/img/structure/B3016186.png)
![1-[2-(4-Chlorophenoxy)ethyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)indol-2-one](/img/structure/B3016187.png)

![1-(2-(4-fluorophenyl)-2-oxoethyl)-3-phenyl-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B3016191.png)